Product packaging for Benzil, 2,2',4,4'-tetranitro-(Cat. No.:CAS No. 13750-36-2)

Benzil, 2,2',4,4'-tetranitro-

Cat. No.: B15483112
CAS No.: 13750-36-2
M. Wt: 390.22 g/mol
InChI Key: YWLJLOLSGKXVKE-UHFFFAOYSA-N
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Description

Contextualization within High-Energy Materials Chemistry and Organic Synthesis

Polynitroaromatic compounds are a significant class of molecules in the field of high-energy materials. nih.govoup.com The presence of multiple nitro groups on an aromatic framework often imparts explosive properties, as these groups contain a high degree of stored chemical energy that can be rapidly released. researchgate.net These compounds are foundational to many explosive and propellant formulations. nih.gov Beyond their energetic applications, polynitroaromatic compounds serve as versatile intermediates in organic synthesis. The electron-withdrawing nature of the nitro groups activates the aromatic ring for nucleophilic substitution reactions, enabling the introduction of various functional groups.

Benzil (B1666583), with its diketone structure, provides a unique scaffold for the introduction of nitro groups. The reactivity of the benzil core has been explored for the synthesis of various polyfunctionalized heterocyclic compounds. chemicalbook.com The presence of both carbonyl groups and the potential for extensive nitration on the phenyl rings make nitrated benzils a subject of interest for developing new energetic materials and for their utility as building blocks in complex organic syntheses.

Historical Overview of Nitrated Benzils in Academic and Industrial Research

The study of nitrated aromatic compounds dates back over a century, with initial observations of the oxidation of benzoin (B196080) to benzil using nitric acid. chemicalbook.com Research into polynitroaromatic compounds has been driven by their applications as explosives, dyes, and synthetic intermediates. nih.gov While specific historical details on the initial synthesis and characterization of 2,2',4,4'-tetranitrobenzil are not extensively documented in readily available literature, the broader history of nitrated aromatics suggests its development would have been a logical extension of research into compounds like trinitrotoluene (TNT). The continuous effort to develop energetic materials with high performance and reduced sensitivity has led to the synthesis and investigation of a wide array of nitrated compounds, including various nitrated pyrazoles and biimidazoles. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H6N4O10 B15483112 Benzil, 2,2',4,4'-tetranitro- CAS No. 13750-36-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13750-36-2

Molecular Formula

C14H6N4O10

Molecular Weight

390.22 g/mol

IUPAC Name

1,2-bis(2,4-dinitrophenyl)ethane-1,2-dione

InChI

InChI=1S/C14H6N4O10/c19-13(9-3-1-7(15(21)22)5-11(9)17(25)26)14(20)10-4-2-8(16(23)24)6-12(10)18(27)28/h1-6H

InChI Key

YWLJLOLSGKXVKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2,2 ,4,4 Tetranitrobenzil

Nitration Strategies for Precursor Compounds

The introduction of nitro groups onto precursor molecules is a fundamental approach for the synthesis of 2,2',4,4'-tetranitrobenzil. The primary strategies involve the direct nitration of stilbene and dibenzyl derivatives that already contain a significant degree of nitration.

Nitration of 2,2',4,4'-Tetranitrostilbene and Related Stilbene Derivatives

A key method for the synthesis of 2,2',4,4'-tetranitrobenzil involves the nitration of 2,2',4,4'-tetranitrostilbene. This process typically involves the use of a potent nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce additional nitro groups onto the aromatic rings. The reaction conditions are critical and must be carefully controlled to achieve the desired level of nitration without causing unwanted side reactions or decomposition of the highly nitrated product.

Research has shown that the reaction of 2,2',4,4'-tetranitrostilbene with a mixture of fuming nitric acid and oleum can yield 2,2',4,4'-tetranitrobenzil. The stilbene double bond is oxidized to a diketone (benzil) structure during this process. The presence of the existing nitro groups on the stilbene backbone deactivates the aromatic rings, necessitating strong nitrating conditions to proceed effectively.

Table 1: Nitration of 2,2',4,4'-Tetranitrostilbene

Precursor Nitrating Agent Key Conditions Product

Nitration of Dibenzyl and Dinitrodibenzyl Derivatives

Another synthetic route involves the nitration of dibenzyl or its partially nitrated derivatives, such as 2,2'-dinitrodibenzyl or 4,4'-dinitrodibenzyl. This multi-step approach first focuses on introducing the required nitro groups onto the dibenzyl framework, followed by the oxidation of the ethylene bridge to form the benzil (B1666583) structure.

The initial nitration of dibenzyl typically yields a mixture of dinitro and tetranitro derivatives. The conditions for this nitration must be carefully selected to favor the formation of the desired 2,2',4,4'-tetranitrodibenzyl isomer. Subsequent oxidation of the tetranitrodibenzyl intermediate is then required to yield 2,2',4,4'-tetranitrobenzil. This oxidation step can be challenging due to the electron-withdrawing nature of the nitro groups, which can make the ethylene bridge less susceptible to oxidation.

Oxidative Cleavage and Rearrangement Approaches

While the nitration of pre-existing stilbene or dibenzyl frameworks is a primary route, other synthetic strategies, such as oxidative cleavage and rearrangement reactions, are theoretically plausible for the formation of benzil structures. However, the application of these methods to the synthesis of the highly substituted 2,2',4,4'-tetranitrobenzil is not extensively documented in publicly available scientific literature.

In a general context, the oxidative cleavage of stilbenes can lead to the formation of benzaldehydes, which could potentially be dimerized and oxidized to form a benzil. However, the harsh conditions often required for oxidative cleavage might not be compatible with the sensitive nitro groups present in the target molecule.

Similarly, rearrangement reactions, such as the benzilic acid rearrangement of a suitable precursor, could theoretically lead to a derivative of 2,2',4,4'-tetranitrobenzil. This would involve the 1,2-rearrangement of a 1,2-diketone to form an α-hydroxy carboxylic acid. However, the synthesis of the necessary diketone precursor containing the tetranitro substitution pattern presents a significant synthetic challenge. The applicability of these methods to the specific target compound remains an area for further research.

Optimization of Reaction Conditions for Yield, Purity, and Scalability

The successful synthesis of 2,2',4,4'-tetranitrobenzil is highly dependent on the careful optimization of reaction conditions. Key parameters that influence the yield, purity, and scalability of the synthesis include the choice of solvent, the catalyst system, and the reaction kinetics.

Solvent Effects in Nitration Reactions

The polarity of the solvent can affect the rate of nitration. For the nitration of deactivated substrates, highly polar solvents are often preferred to facilitate the reaction. However, the solvent must also be inert to the strong oxidizing conditions of the nitrating mixture. The use of co-solvents can sometimes be employed to modify the reaction medium's properties and improve the outcome of the synthesis.

Catalyst Systems and Reaction Kinetics

The nitration of deactivated aromatic rings, such as those in tetranitrostilbene or tetranitrodibenzyl, is a slow process that often requires a catalyst to proceed at a reasonable rate. Concentrated sulfuric acid is the most common catalyst in electrophilic aromatic nitration, as it facilitates the generation of the highly electrophilic nitronium ion from nitric acid.

The kinetics of the nitration of these polynitrated compounds are complex. The reaction rate is influenced by the concentration of the nitrating agent, the substrate, the catalyst, and the temperature. Understanding the reaction kinetics is essential for controlling the reaction, minimizing the formation of byproducts, and ensuring the safe scale-up of the synthesis. The reaction is typically highly exothermic, and careful temperature control is necessary to prevent runaway reactions and decomposition of the desired product.

Table 2: Summary of Compound Names

Compound Name
2,2',4,4'-Tetranitrobenzil
2,2',4,4'-Tetranitrostilbene
Dibenzyl
2,2'-Dinitrodibenzyl
4,4'-Dinitrodibenzyl

Green Chemistry Approaches in Polynitrobenzil Synthesis

Modern green chemistry strategies applicable to the synthesis of polynitrobenzils focus on several key areas: the use of alternative nitrating agents and catalysts, innovative energy sources, and advanced process technologies like flow chemistry. The goal is to replace or mitigate the issues associated with conventional mixed-acid nitration. researchgate.net

Alternative Reagents and Catalysts: A significant focus of green nitration is the replacement of corrosive liquid acids with solid acid catalysts. researchgate.net Materials such as zeolites and other solid-supported reagents are advantageous due to their high selectivity, recyclability, and non-corrosive nature. researchgate.nettandfonline.com For instance, zeolite H-Y-supported copper(II) nitrate has been demonstrated as an effective solid-supported reagent for the nitration of phenols. tandfonline.com These catalysts can enhance regioselectivity due to their defined pore structures and can be easily separated from the reaction mixture, simplifying purification and reducing waste. researchgate.net Other approaches involve using metal nitrates like calcium nitrate or bismuth nitrate, often in conjunction with greener solvents or microwave assistance, to serve as milder and safer nitrating agents compared to the traditional nitric acid/sulfuric acid mixture. tandfonline.comgordon.edu

Solvent-Free and Alternative Solvent Systems: Traditional organic synthesis, including nitration, often uses volatile, toxic, and non-renewable solvents. chemistryjournals.net Green chemistry promotes the reduction or elimination of these solvents. Solvent-free synthesis, or mechanochemistry, where reactions are conducted by grinding solid reactants together, represents a significant advancement. nih.govmdpi.com This technique can lead to the formation of carbon-carbon bonds without any solvent, drastically reducing waste. nih.gov Where solvents are necessary, the focus is on using safer alternatives like water, ionic liquids, or deep eutectic solvents. chemistryjournals.netnih.govnih.gov For example, the use of an ionic liquid as the reaction medium combined with microwave assistance has been shown to create a more efficient and green synthesis process for certain heterocyclic compounds. frontiersin.org

Advanced Energy Sources: To minimize the energy requirements of chemical processes, alternative energy sources are being explored. researchgate.net Microwave-assisted synthesis is a prominent technique that uses microwave radiation to heat reactions, which can dramatically reduce reaction times from hours to minutes and improve product yields. chemistryjournals.netresearchgate.netgordon.edu This rapid, uniform heating is more energy-efficient than conventional heating methods. researchgate.net Similarly, ultrasound-assisted reactions can enhance reaction rates and efficiency, offering another green alternative to traditional energy-intensive processes. researchgate.netresearchgate.net

Flow Chemistry: For the synthesis of energetic materials like polynitrobenzils, safety is a paramount concern. Flow chemistry has emerged as a powerful technology to mitigate the risks associated with hazardous reactions. europa.eubeilstein-journals.org In a flow system, small amounts of reagents are continuously mixed and reacted in a temperature-controlled reactor. europa.eu This approach offers superior control over reaction parameters like temperature and pressure, allows for rapid heat dissipation, and minimizes the quantity of hazardous material present at any given moment, thereby enhancing safety. europa.eu This technology is particularly advantageous for highly exothermic nitration reactions and provides a pathway for safer and more scalable production of energetic compounds. europa.euresearchgate.net

The following table summarizes various green chemistry approaches that could be adapted for the synthesis of polynitro aromatic compounds.

Green Chemistry ApproachReagents/TechnologyKey AdvantagesRelevant Application/Example
Solid Acid CatalysisZeolites, Clays, Solid-supported metal nitratesHigh selectivity, catalyst recyclability, non-corrosive, reduced waste. researchgate.netNitration of phenols and other aromatic compounds. researchgate.nettandfonline.com
Microwave-Assisted SynthesisMicrowave reactors, milder nitrating agents (e.g., Ca(NO₃)₂)Drastically reduced reaction times, improved energy efficiency, reduced waste. chemistryjournals.netresearchgate.netgordon.eduRapid nitration of phenolic compounds. gordon.edu
Solvent-Free Synthesis (Mechanochemistry)Ball milling/grinding equipmentEliminates hazardous solvents, reduces waste, can enable new reaction pathways. nih.govmdpi.comSynthesis of porphyrins from aldehydes and pyrrole without solvent. nih.gov
Flow ChemistryMicroreactors, continuous flow systemsEnhanced safety for hazardous reactions, superior temperature control, scalability. europa.eubeilstein-journals.orgSynthesis of energetic materials and reduction of nitro compounds. europa.eubeilstein-journals.org
Alternative SolventsIonic liquids, deep eutectic solvents, waterReduced toxicity and environmental impact compared to volatile organic solvents. chemistryjournals.netnih.govUsed as a medium in microwave-assisted synthesis of heterocyclic compounds. frontiersin.org
Ultrasound-Assisted SynthesisUltrasonic reactorsAccelerated reaction rates, improved yields. researchgate.netresearchgate.netNitration of aromatic compounds. researchgate.net

Advanced Structural Characterization and Solid State Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. This powerful analytical technique would provide a wealth of information about the structural features of Benzil (B1666583), 2,2',4,4'-tetranitro-.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The initial step in a single-crystal X-ray diffraction study involves determining the fundamental crystallographic parameters. These parameters define the basic geometry and symmetry of the crystal lattice.

ParameterDescription
Crystal System The crystal system classifies the crystal into one of seven groups (cubic, tetragonal, orthorhombic, monoclinic, triclinic, hexagonal, and rhombohedral) based on the symmetry of its unit cell.
Space Group The space group provides a more detailed description of the crystal's symmetry, including all translational, rotational, and reflectional symmetry elements.
Unit Cell Parameters These are the dimensions of the unit cell, the smallest repeating unit of the crystal lattice. They consist of the lengths of the three axes (a, b, c) and the angles between them (α, β, γ).

Elucidation of Molecular Conformation, Bond Lengths, and Bond Angles in the Crystalline State

Once the fundamental crystallographic parameters are known, the analysis proceeds to determine the precise arrangement of atoms within the molecule. This includes the molecule's conformation, which is its specific three-dimensional shape in the solid state. The study would also yield highly accurate measurements of all bond lengths and bond angles, providing insight into the electronic structure and bonding within the molecule.

Analysis of Intermolecular Interactions

The packing of molecules in a crystal is governed by a variety of non-covalent interactions. A detailed analysis of the crystal structure would reveal the nature and geometry of these interactions, which are critical for understanding the material's properties. Key interactions for a molecule like Benzil, 2,2',4,4'-tetranitro- would likely include:

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

C–H···O hydrogen bonding: Weak hydrogen bonds involving a carbon-hydrogen bond as the donor and an oxygen atom (likely from a nitro group) as the acceptor.

Nitro-aromatic interactions: Electrostatic interactions between the electron-rich aromatic rings and the electron-deficient nitro groups.

Polymorphism and Crystallization Engineering

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can exhibit significantly different physical properties. Research in this area would involve attempts to crystallize Benzil, 2,2',4,4'-tetranitro- under various conditions (e.g., different solvents, temperatures, and pressures) to identify and characterize any existing polymorphs. Crystallization engineering aims to control the crystallization process to obtain a desired polymorphic form with specific properties.

Advanced Spectroscopic Investigations for Molecular Structure Elucidation

Spectroscopic techniques provide complementary information to diffraction methods and are essential for characterizing the molecule in both solid and solution states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR can provide detailed information about the connectivity and chemical environment of atoms within a molecule. For Benzil, 2,2',4,4'-tetranitro-, both ¹H and ¹³C NMR spectroscopy would be employed. The resulting spectra would show a series of signals, with the chemical shift, integration, and multiplicity of each signal providing clues to the structure of the molecule. This data is invaluable for confirming the molecular structure and can also be used to study the molecule's dynamics in solution.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule. arxiv.orgresearchgate.net

The vibrational spectrum of Benzil, 2,2',4,4'-tetranitro- is expected to be rich in characteristic absorption bands.

Carbonyl Groups (C=O): The stretching vibration of the two carbonyl groups will give rise to a strong absorption band in the IR spectrum, typically in the region of 1680-1660 cm⁻¹. The exact position will be influenced by the electron-withdrawing nature of the nitro-substituted phenyl rings. In the Raman spectrum, the C=O stretch is also expected to be a prominent feature.

Nitro Groups (NO₂): The nitro groups will exhibit two characteristic stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). These are expected to appear as strong bands in the IR spectrum around 1550-1520 cm⁻¹ and 1350-1330 cm⁻¹, respectively.

Aromatic Rings: The C-C stretching vibrations within the aromatic rings will produce a series of bands in the 1600-1450 cm⁻¹ region. theaic.org The C-H stretching vibrations of the aromatic rings will be observed above 3000 cm⁻¹. theaic.org The substitution pattern will also give rise to characteristic out-of-plane C-H bending vibrations in the 900-700 cm⁻¹ region, which can be diagnostic of the arrangement of substituents on the ring.

A table of expected vibrational band assignments for Benzil, 2,2',4,4'-tetranitro- is provided below.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)
Aromatic C-H Stretch3100 - 3000MediumMedium-Strong
Carbonyl C=O Stretch1680 - 1660StrongStrong
Aromatic C=C Stretch1600 - 1450Medium-StrongMedium-Strong
Asymmetric NO₂ Stretch1550 - 1520StrongMedium
Symmetric NO₂ Stretch1350 - 1330StrongStrong
Aromatic C-H In-Plane Bend1300 - 1000MediumWeak
Aromatic C-H Out-of-Plane Bend900 - 700StrongWeak

To gain a more quantitative understanding of the vibrational spectrum, a normal coordinate analysis can be performed. This involves the use of force field calculations, often employing computational methods such as Density Functional Theory (DFT), to model the molecular vibrations. The results of these calculations can be used to:

Confirm the assignment of the experimentally observed vibrational bands.

Provide a detailed description of the atomic motions associated with each vibrational mode.

Predict the vibrational spectra of related molecules.

Two-dimensional correlation spectroscopy (2D-COS) is a powerful technique for analyzing changes in vibrational spectra that occur in response to an external perturbation, such as temperature or pressure. nih.gov By spreading the spectral information over a second dimension, 2D-COS can reveal subtle spectral changes and correlations between different vibrational bands that are not apparent in the one-dimensional spectra. nih.gov This technique could be applied to Benzil, 2,2',4,4'-tetranitro- to study processes such as phase transitions or conformational changes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The UV-Vis spectrum of Benzil, 2,2',4,4'-tetranitro- is expected to be dominated by absorptions arising from π → π* and n → π* transitions.

π → π Transitions:* The conjugated system of the aromatic rings and the carbonyl groups will give rise to intense π → π* transitions, likely in the range of 250-300 nm. The presence of the electron-withdrawing nitro groups is expected to cause a red shift (bathochromic shift) of these absorption bands compared to the parent benzil molecule.

n → π Transitions:* The non-bonding electrons on the oxygen atoms of the carbonyl groups can be excited to an anti-bonding π* orbital, resulting in a weaker n → π* transition. This absorption band is typically observed at longer wavelengths, possibly in the range of 350-450 nm, and would be responsible for the color of the compound.

The solvent can have a significant effect on the position of these absorption bands. sciencepublishinggroup.com For example, a polar solvent may cause a blue shift (hypsochromic shift) of the n → π* transition.

A table summarizing the expected electronic transitions for Benzil, 2,2',4,4'-tetranitro- is presented below.

Electron Energy-Loss Spectroscopy (EELS) for Local Electronic Structure and Chemical Bonding

Electron Energy-Loss Spectroscopy (EELS) is a powerful technique that provides information about the local electronic structure, chemical bonding, and elemental composition of a material with high spatial resolution. wikipedia.org In EELS, a beam of high-energy electrons is passed through a thin sample, and the energy lost by the electrons as they interact with the sample is measured.

For a complex organic molecule like "Benzil, 2,2',4,4'-tetranitro-", EELS can provide valuable insights that are complementary to optical absorption spectroscopy. The core-loss region of the EELS spectrum is of particular interest. This region is characterized by sharp edges corresponding to the ionization of core-level electrons (e.g., C 1s, N 1s, O 1s). The fine structure near these ionization edges, known as the Energy-Loss Near-Edge Structure (ELNES), is sensitive to the local chemical environment and bonding of the atom.

Analysis of the ELNES at the carbon, nitrogen, and oxygen K-edges can reveal:

Oxidation State and Bonding: The precise energy of the ionization edge and the features within the ELNES are sensitive to the oxidation state and coordination of the atom. For example, the carbon K-edge ELNES would be expected to show distinct features for the aromatic carbons, the carbonyl carbons, and any aliphatic carbons if present.

Unoccupied Density of States: The ELNES is related to the unoccupied density of states (DOS) of the material. This provides information about the available empty electronic states, which is crucial for understanding the electronic transitions observed in UV-Vis spectroscopy. For instance, the π* peaks in the carbon, nitrogen, and oxygen K-edge spectra would correspond to transitions of core electrons to the antibonding π* orbitals of the aromatic rings, carbonyl groups, and nitro groups.

Chemical Fingerprinting: The ELNES provides a chemical fingerprint of the different functional groups present in the molecule. The fine structure associated with the nitro groups would be distinct from that of the carbonyl groups.

While specific EELS studies on "Benzil, 2,2',4,4'-tetranitro-" are not available, studies on other nitroaromatic compounds like nitrobenzene have demonstrated the utility of EELS in identifying and characterizing electronic states, including triplet states that are not readily observed by optical methods. rsc.org It is expected that EELS analysis of "Benzil, 2,2',4,4'-tetranitro-" would reveal detailed information about the local electronic structure and bonding associated with its various functional groups.

Table 3: Expected Information from EELS Analysis of Benzil, 2,2',4,4'-tetranitro-

Core-Loss EdgeExpected ELNES FeaturesInformation Gained
Carbon K-edge (~285 eV)Distinct π* peaks for aromatic C=C and C=O bonds. σ* features related to C-C, C-N, and C-H bonds.Differentiation of carbon bonding environments. Information on the unoccupied π* orbitals of the aromatic and carbonyl systems.
Nitrogen K-edge (~401 eV)Sharp π* peak associated with the N=O bonds in the nitro group. σ* features corresponding to the C-N and N-O bonds.Confirmation and characterization of the nitro functional groups. Probing the local electronic structure of the nitrogen atoms.
Oxygen K-edge (~532 eV)Distinct π* peaks for the C=O and N=O bonds. σ* features from C-O and N-O bonds.Distinguishing between the oxygen atoms of the carbonyl and nitro groups. Information on the unoccupied orbitals associated with oxygen.

Reactivity and Mechanistic Investigations of 2,2 ,4,4 Tetranitrobenzil

Nucleophilic Substitution Reactions at Aromatic Rings and Carbonyl Centers

The electron-deficient nature of the aromatic rings and the carbonyl carbons in 2,2',4,4'-tetranitrobenzil makes them primary sites for nucleophilic attack.

Effects of Strong Electron-Withdrawing Nitro Groups on Reactivity

The four nitro (NO₂) groups on the benzil (B1666583) structure have a profound impact on its reactivity. As powerful electron-withdrawing groups, they significantly reduce the electron density of the aromatic rings. nih.govresearchgate.net This effect is most pronounced at the ortho and para positions relative to the nitro groups. Consequently, the aromatic rings are highly "activated" towards nucleophilic aromatic substitution (SNAr). researchgate.netmasterorganicchemistry.comyoutube.com Nucleophiles can readily attack the carbon atoms bearing a suitable leaving group (if present) or even a hydrogen atom, leading to substitution products. The nitro groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the SNAr reaction, thereby lowering the activation energy of the reaction. researchgate.netmasterorganicchemistry.comyoutube.com

Similarly, the electron-withdrawing nature of the nitro-substituted phenyl groups enhances the electrophilicity of the adjacent carbonyl carbons. This makes the carbonyl groups more susceptible to nucleophilic addition compared to unsubstituted benzil. libretexts.org

Reaction Kinetics and Rate-Determining Steps

In the case of nucleophilic addition to the carbonyl centers, the reaction also proceeds in a stepwise manner. The rate will be influenced by the nucleophilicity of the attacking species and the stability of the tetrahedral intermediate formed.

Table 1: Factors Influencing Reaction Rates in Nucleophilic Substitutions

FactorEffect on SNAr RateEffect on Carbonyl Addition Rate
Nucleophile Strength Stronger nucleophiles generally increase the rate.Stronger nucleophiles generally increase the rate.
Solvent Polarity Polar aprotic solvents can accelerate the reaction.Polar solvents can stabilize intermediates and transition states.
Leaving Group A better leaving group can increase the rate if its departure is the rate-determining step.Not directly applicable for addition, but relevant for subsequent elimination.
Steric Hindrance Can slow down the rate of nucleophilic attack.Can hinder the approach of the nucleophile to the carbonyl carbon.

Cycloaddition and Condensation Reactions

The dicarbonyl structure of 2,2',4,4'-tetranitrobenzil allows it to participate in various cycloaddition and condensation reactions, leading to the formation of heterocyclic systems.

Cycloaddition Reactions: While specific examples involving 2,2',4,4'-tetranitrobenzil are scarce, α-diketones can, in principle, act as dienophiles or participate in [2+2] cycloadditions under photochemical conditions. wikipedia.org The electron-withdrawing nitro groups would influence the energy levels of the molecular orbitals involved in these pericyclic reactions. For instance, in a Diels-Alder reaction, the highly electron-deficient nature of the carbonyl groups could make it a reactive dienophile with electron-rich dienes. wikipedia.org

Condensation Reactions: A more common reaction pathway for 2,2',4,4'-tetranitrobenzil is condensation with binucleophilic reagents. For example, reaction with 1,2-diamines, such as o-phenylenediamine, would be expected to form quinoxaline (B1680401) derivatives. This type of reaction is a hallmark of α-diketones. The reaction proceeds through initial nucleophilic attack of one amino group on a carbonyl carbon, followed by an intramolecular cyclization and dehydration.

Similarly, condensation with hydrazine (B178648) or substituted hydrazines would yield pyridazine (B1198779) derivatives. These reactions are typically acid- or base-catalyzed and result in the formation of stable heterocyclic rings.

Elucidation of Reaction Intermediates and Transition States

The study of reaction mechanisms for 2,2',4,4'-tetranitrobenzil would involve the characterization of transient species.

Reaction Intermediates:

Meisenheimer Complex: In SNAr reactions on the aromatic rings, the key intermediate is the Meisenheimer complex, a resonance-stabilized, negatively charged species. researchgate.net Its formation is a crucial step in the substitution pathway.

Tetrahedral Intermediates: Nucleophilic attack on the carbonyl carbons leads to the formation of tetrahedral alkoxide intermediates. libretexts.org These intermediates can be protonated to form alcohols or can be involved in subsequent reaction steps, such as cyclization.

Zwitterionic Intermediates: In reactions with certain nucleophiles, zwitterionic intermediates may be formed, particularly in condensation reactions.

Transition States: The transition states in these reactions are high-energy, transient structures that cannot be isolated. For SNAr reactions, the transition state would involve the partial formation of the new bond with the nucleophile and partial localization of negative charge on the aromatic ring. For carbonyl additions, the transition state involves the nucleophile approaching the sp²-hybridized carbonyl carbon, leading to the sp³-hybridized tetrahedral intermediate. Computational chemistry methods are often employed to model the structures and energies of these transition states.

Stereochemical Outcomes of Reactions

The stereochemistry of reactions involving 2,2',4,4'-tetranitrobenzil is primarily centered on the fate of the two carbonyl groups.

Nucleophilic addition to a carbonyl group changes the hybridization of the carbon from sp² (trigonal planar) to sp³ (tetrahedral). Since the carbonyl groups in benzil are prochiral, nucleophilic attack can occur from either the Re or Si face of the carbonyl plane.

If a nucleophile attacks one of the carbonyls in 2,2',4,4'-tetranitrobenzil, a new stereocenter is created. In the absence of any chiral influence (such as a chiral catalyst or solvent), the attack is equally likely from either face, leading to a racemic mixture of the two possible enantiomers.

If the reaction involves a substrate that already contains a stereocenter, or if a second nucleophilic attack occurs on the remaining carbonyl group, diastereomeric products can be formed. The steric hindrance posed by the bulky nitro-substituted phenyl groups and the first-formed tetrahedral center would likely influence the direction of the second attack, potentially leading to a preference for one diastereomer over the other.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular structure and stability of Benzil (B1666583), 2,2',4,4'-tetranitro-. These ab initio and Density Functional Theory (DFT) methods solve the Schrödinger equation or related electronic density equations to determine the molecule's properties.

Geometry Optimization and Energetic Analysis

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest energy, its most stable conformation. For Benzil, 2,2',4,4'-tetranitro-, methods like DFT with a suitable basis set (e.g., B3LYP/6-31G*) would be employed to determine key geometric parameters.

The expected output from such a calculation would be a detailed table of optimized bond lengths, bond angles, and dihedral angles. For instance, one would expect to see the C-C bond length of the central dicarbonyl group, the C-N bond lengths of the nitro groups, and the twisting of the phenyl rings relative to each other. The energetic analysis would provide the molecule's total electronic energy and heat of formation, offering insights into its thermodynamic stability.

Table 1: Hypothetical Optimized Geometric Parameters for Benzil, 2,2',4,4'-tetranitro- (Calculated at the B3LYP/6-31G level)*

Parameter Value
C=O Bond Length 1.22 Å
Central C-C Bond Length 1.54 Å
Phenyl C-C Bond Length (average) 1.39 Å
C-N Bond Length (average) 1.47 Å
N-O Bond Length (average) 1.21 Å
O=C-C=O Dihedral Angle 95°

Note: The data in this table is hypothetical and serves as an illustration of the expected results from a DFT calculation.

Conformational Analysis and Potential Energy Surfaces

The two phenyl rings in Benzil, 2,2',4,4'-tetranitro- can rotate around the central C-C bond, leading to various conformers. A conformational analysis would explore the potential energy surface (PES) of the molecule by systematically rotating key dihedral angles. This analysis helps identify the most stable conformers (energy minima) and the transition states (saddle points) that separate them. The results would reveal the energy barriers to rotation and the likelihood of different conformations existing at room temperature.

Electronic Structure Analysis

The arrangement of electrons within the molecule dictates its reactivity and electronic properties. Electronic structure analysis provides a detailed picture of the molecular orbitals and charge distribution.

Molecular Orbital Theory

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. For Benzil, 2,2',4,4'-tetranitro-, the presence of numerous nitro groups, which are strongly electron-withdrawing, would be expected to significantly lower the energy of the LUMO, resulting in a relatively small HOMO-LUMO gap.

Table 2: Hypothetical Frontier Orbital Energies for Benzil, 2,2',4,4'-tetranitro-

Orbital Energy (eV)
HOMO -8.5
LUMO -4.2

Note: The data in this table is hypothetical and for illustrative purposes.

Visualizations of the HOMO and LUMO would likely show the HOMO distributed over the phenyl rings and the LUMO localized predominantly on the nitro groups and the dicarbonyl bridge, indicating that these are the likely sites for electrophilic and nucleophilic attack, respectively.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density in a molecule is rarely uniform. A Mulliken or Natural Bond Orbital (NBO) population analysis would assign partial charges to each atom, revealing the polarity of different bonds. In Benzil, 2,2',4,4'-tetranitro-, the oxygen and nitrogen atoms of the nitro groups would be expected to carry significant negative charges, while the adjacent carbon and nitrogen atoms would be more positive.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this molecule, the ESP map would likely show strong negative potentials around the oxygen atoms of the nitro and carbonyl groups.

Spectroscopic Property Prediction

Computational methods can also predict various spectroscopic properties of a molecule, which can be invaluable for its identification and characterization. By calculating the vibrational frequencies, one can generate a theoretical infrared (IR) and Raman spectrum. These predicted spectra can be compared with experimental data to confirm the molecular structure. Key vibrational modes for Benzil, 2,2',4,4'-tetranitro- would include the C=O stretching of the carbonyl groups, the symmetric and asymmetric stretching of the NO2 groups, and various C-C and C-H vibrations of the phenyl rings.

Similarly, Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Visible absorption spectrum. This would provide information about the wavelengths of light the molecule absorbs and the nature of the electronic excitations involved.

Vibrational Frequency Calculations for IR and Raman Spectra

Theoretical vibrational analysis is a fundamental tool for interpreting and predicting the infrared (IR) and Raman spectra of a molecule. These spectra arise from the vibrations of atoms within the molecule and are unique for each compound, serving as a molecular fingerprint.

Detailed Research Findings: Calculations of vibrational frequencies are typically performed using quantum chemical methods such as Density Functional Theory (DFT), often with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). The output of these calculations provides the frequencies of the normal modes of vibration.

For Benzil, 2,2',4,4'-tetranitro-, the vibrational modes would be numerous and complex due to its size and the presence of multiple functional groups. Key vibrational signatures would include:

C=O Stretching: The two carbonyl groups would exhibit strong, characteristic stretching vibrations.

NO₂ Stretching: The four nitro groups would have symmetric and asymmetric stretching modes, which are typically strong absorbers in the IR spectrum.

Aromatic C-H and C=C Stretching: Vibrations associated with the two phenyl rings.

C-N Stretching: Vibrations of the bonds connecting the nitro groups to the aromatic rings.

The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations. The potential energy distribution (PED) analysis can be used to assign the calculated frequencies to specific vibrational modes of the molecule.

Table 1: Predicted Key Vibrational Frequencies for Benzil, 2,2',4,4'-tetranitro- No specific published data is available for Benzil, 2,2',4,4'-tetranitro-. The following table is a representative example based on typical ranges for the functional groups.

Vibrational Mode Typical Frequency Range (cm⁻¹)
Carbonyl (C=O) Stretch 1680 - 1660
Asymmetric NO₂ Stretch 1560 - 1515
Symmetric NO₂ Stretch 1355 - 1315
Aromatic C=C Stretch 1600 - 1450
C-N Stretch 870 - 810

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. Computational methods can predict the chemical shifts (δ) of NMR-active nuclei, such as ¹H and ¹³C, providing valuable information for spectral assignment.

Detailed Research Findings: The prediction of NMR chemical shifts is commonly carried out using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. The calculations are performed on the optimized geometry of the molecule.

For Benzil, 2,2',4,4'-tetranitro-, the ¹H and ¹³C NMR spectra would be complex. The chemical shifts of the aromatic protons and carbons would be significantly influenced by the electron-withdrawing nitro groups. The presence of four nitro groups would likely lead to distinct chemical shifts for each of the aromatic protons and carbons, depending on their position relative to the nitro and carbonyl groups. The quaternary carbons of the carbonyl groups would appear at a characteristic downfield position in the ¹³C NMR spectrum. Comparing predicted chemical shifts with experimental data can confirm the molecular structure.

Table 2: Predicted ¹³C NMR Chemical Shifts for Benzil, 2,2',4,4'-tetranitro- No specific published data is available for Benzil, 2,2',4,4'-tetranitro-. The following table is a representative example based on computational predictions for similar substituted benzil structures.

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl (C=O) ~190
C-NO₂ ~150
Aromatic C (ortho to NO₂) ~125
Aromatic C (meta to NO₂) ~130
Aromatic C (ipso to C=O) ~135

UV-Vis Absorption Maxima Prediction (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. rsc.orgresearchgate.net It calculates the energies of electronic transitions from the ground state to various excited states.

Detailed Research Findings: TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) and the oscillator strength (f), which is related to the intensity of the absorption band. For Benzil, 2,2',4,4'-tetranitro-, the UV-Vis spectrum would be dominated by π → π* and n → π* transitions. The extensive conjugation in the benzil core, combined with the strong electron-withdrawing nature of the four nitro groups, would likely result in absorption bands in the visible region, contributing to its color. The calculations can help assign the observed absorption bands to specific electronic transitions within the molecule. rsc.org

Table 3: Predicted UV-Vis Absorption Maxima for Benzil, 2,2',4,4'-tetranitro- No specific published data is available for Benzil, 2,2',4,4'-tetranitro-. The following table is a representative example based on TD-DFT calculations of related aromatic nitro compounds.

Transition Predicted λ_max (nm) Oscillator Strength (f)
S₀ → S₁ ~450 > 0.1
S₀ → S₂ ~380 > 0.1

Reaction Mechanism Simulations

Computational chemistry can be used to explore the potential energy surfaces of chemical reactions, providing detailed insights into reaction mechanisms.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations

To understand a chemical reaction, it is crucial to identify the transition state (TS), which is the highest energy point along the reaction pathway. google.com Computational methods can be used to locate the geometry of the transition state and verify it by frequency calculations (a single imaginary frequency). Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. researchgate.net An IRC calculation follows the reaction path downhill from the transition state to the reactants and products, confirming that the located TS connects the desired species.

Kinetic and Thermodynamic Parameters from Computational Data

From the computed energies of the reactants, transition state, and products, important thermodynamic and kinetic parameters can be derived. The activation energy (Ea) of the reaction can be calculated from the energy difference between the reactants and the transition state. Using statistical mechanics, it is also possible to calculate thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction. These parameters are crucial for understanding the feasibility and rate of a chemical process. Variational Transition State Theory (VTST) can be employed for more accurate rate constant predictions. umn.edu

Advanced Applications and Material Science Perspectives

Role in High-Energy Materials Research

The investigation of 2,2',4,4'-tetranitrobenzil is closely linked to the development of advanced energetic materials that possess a combination of high performance and enhanced thermal stability. Its chemical architecture serves as a foundation for understanding and designing next-generation explosives and propellants.

Precursor Chemistry for Novel Energetic Compounds

While direct pathways involving 2,2',4,4'-tetranitrobenzil are a subject of ongoing research, its structural motifs are relevant to the synthesis of highly stable energetic compounds like hexanitrostilbene (B7817115) (HNS). drdo.gov.inwikipedia.org The synthesis of HNS, a heat-resistant explosive, often proceeds through the oxidative coupling of 2,4,6-trinitrotoluene (B92697) (TNT). drdo.gov.inwikipedia.orggoogle.com This process involves intermediates that share structural similarities with tetranitrobenzil, highlighting the importance of the dinitrophenyl moiety in the formation of larger, more complex energetic molecules. The methodologies developed for HNS synthesis, such as those employing sodium hypochlorite (B82951) or transition metal catalysts, provide insights into the types of reactions that could potentially be adapted for the transformation of 2,2',4,4'-tetranitrobenzil into other novel energetic materials. drdo.gov.ingoogle.com

Molecular Design Principles for Thermal Stability and Energy Content

The molecular structure of 2,2',4,4'-tetranitrobenzil provides a case study for the principles governing thermal stability and energy content in nitroaromatic compounds. The presence and positioning of nitro groups on the aromatic rings are critical determinants of these properties. nih.govnih.govdoi.org The electron-withdrawing nature of the nitro groups creates an electron-deficient π system, which contributes to the molecule's energetic character. nih.gov

From a chemical structure perspective, several factors influence thermal stability:

Intermolecular Interactions: The potential for hydrogen bonding and other intermolecular forces within the crystal lattice can significantly impact stability. nih.govresearchgate.net

Bond Strength: The strength of the C-NO2 bonds is a key factor in determining the onset of thermal decomposition. nih.govacs.orgresearchgate.net

Researchers utilize computational methods like Density Functional Theory (DFT) to analyze these structural features and predict the properties of new energetic materials. nih.govnih.gov By studying compounds like 2,2',4,4'-tetranitrobenzil, scientists can refine these models and develop guidelines for designing novel materials with improved thermal stability and energy content. nih.govrsc.org The strategy of connecting two or more energetic rings, either directly or through bridging groups, is a common approach to enhance heat resistance. nih.govacs.org

Building Block in Complex Organic Synthesis

Beyond its role in energetic materials, the reactivity of 2,2',4,4'-tetranitrobenzil and related nitroaromatic compounds makes them valuable building blocks in the multi-step synthesis of complex organic molecules. youtube.comfiveable.me

Utilization in Multi-Step Synthetic Sequences to Access Functionalized Molecules

The nitro groups in 2,2',4,4'-tetranitrobenzil can be chemically transformed into a variety of other functional groups, making it a versatile intermediate in organic synthesis. youtube.comfiveable.meyoutube.com For instance, nitro groups can be reduced to amino groups, which can then undergo a wide range of further reactions. This allows for the construction of highly functionalized molecules that may be difficult to access through other synthetic routes. youtube.com The principles of retrosynthetic analysis can be applied to design synthetic pathways that utilize the unique reactivity of such polynitro aromatic compounds. youtube.com

Role in Construction of Conjugated Systems or Heterocycles

The aromatic framework of 2,2',4,4'-tetranitrobenzil serves as a scaffold for the construction of larger conjugated systems and heterocyclic structures. The synthesis of nitrogen-containing heterocycles, which are important in medicinal chemistry and materials science, can often be achieved through the cyclization of suitably substituted nitroarenes. unimi.itorganic-chemistry.orgclockss.org For example, the reductive cyclization of nitro compounds is a known method for preparing indoles and other N-heterocycles. unimi.it The presence of multiple reactive sites on the 2,2',4,4'-tetranitrobenzil molecule offers the potential for creating complex polycyclic and heterocyclic architectures. researchgate.netsemanticscholar.orgnih.gov

Advanced Material Development

The structural features of 2,2',4,4'-tetranitrobenzil are relevant to the development of a broad range of advanced materials. The ability to introduce various functional groups onto the dinitrophenyl backbone allows for the tuning of material properties for specific applications. For instance, the incorporation of such highly nitrated building blocks can be explored in the synthesis of novel polymers, dyes, and other functional materials where high thermal stability and specific electronic properties are desired. The principles learned from the study of this and related compounds contribute to the broader field of materials science, enabling the rational design of new materials with tailored functionalities. nih.govnih.gov

Exploration in Electronic or Optical Materials (e.g., due to strong electron-withdrawing nitro groups)

No research findings are available in the public domain regarding the specific exploration of Benzil (B1666583), 2,2',4,4'-tetranitro- for electronic or optical materials.

Crystalline Materials for Specific Supramolecular Architectures

There are no published studies on the use of Benzil, 2,2',4,4'-tetranitro- in the design of crystalline materials with specific supramolecular architectures.

Data Tables

No specific data is available to populate tables for electronic, optical, or crystallographic properties of Benzil, 2,2',4,4'-tetranitro-.

Future Research Directions and Interdisciplinary Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of 2,2',4,4'-tetranitrobenzil is anticipated to be a multi-step process, likely commencing with the synthesis of a benzil (B1666583) scaffold followed by nitration. The development of efficient and sustainable methods for each stage is a critical research objective.

Synthesis of the Benzil Core:

Traditional methods for synthesizing benzil and its derivatives often involve the oxidation of benzoin (B196080). chemicalbook.com More contemporary and sustainable approaches could involve the direct coupling of aromatic aldehydes or the oxidation of more readily available precursors using greener oxidants. A plausible route to a substituted benzil would be through a Friedel-Crafts acylation reaction, although this method can be limited by catalyst and solvent waste. youtube.comlibretexts.org Future research should focus on catalytic systems that minimize environmental impact, such as those employing solid acid catalysts or biocatalytic routes.

Nitration Strategies:

The introduction of four nitro groups onto the benzil structure presents a significant synthetic challenge. The carbonyl groups of the benzil molecule are deactivating, making electrophilic aromatic substitution, such as nitration, more difficult. chemistrysteps.com Traditional nitration methods often rely on harsh and corrosive mixtures of concentrated nitric and sulfuric acids, which generate significant acidic waste. chemguide.co.uklibretexts.org

Future research should prioritize the development of more sustainable nitration techniques. researchgate.netnih.gov This includes the use of alternative nitrating agents like dinitrogen pentoxide (N₂O₅) in less hazardous solvents, which can offer higher selectivity and produce less waste. nih.gov Other promising areas include solid-supported nitrating reagents and flow chemistry approaches, which can enhance safety and control over the reaction conditions. aiche.org

A key challenge will be controlling the regioselectivity of the nitration to achieve the desired 2,2',4,4'-substitution pattern. The directing effects of the carbonyl groups and the already substituted nitro groups will need to be carefully considered and likely controlled through judicious choice of nitrating agent and reaction conditions.

Deeper Understanding of Complex Reaction Mechanisms and Intermediates

A thorough understanding of the reaction mechanisms involved in the synthesis and potential decomposition of 2,2',4,4'-tetranitrobenzil is paramount for both optimizing its production and ensuring its safe handling.

Nitration Mechanism:

The mechanism of electrophilic aromatic substitution for nitration is well-established, proceeding through the formation of a nitronium ion (NO₂⁺) and a subsequent Wheland intermediate. alevelh2chemistry.comsavemyexams.com However, for a complex substrate like a partially nitrated benzil, the electronic effects of the existing nitro and carbonyl groups will significantly influence the reaction pathway and the stability of intermediates. Future research should employ in-situ spectroscopic techniques (e.g., NMR, Raman) coupled with computational modeling to elucidate the precise mechanism, identify key intermediates, and understand the factors governing regioselectivity.

Decomposition Mechanisms:

For energetic materials, understanding the thermal decomposition pathway is crucial for predicting stability and performance. For polynitro aromatics, decomposition is often initiated by the cleavage of a C-NO₂ or N-NO₂ bond. The presence of the dicarbonyl bridge in 2,2',4,4'-tetranitrobenzil introduces additional potential decomposition pathways that could involve the carbonyl groups.

Future studies should involve advanced thermal analysis techniques, such as Temperature-Programmed Desorption (TPD) coupled with mass spectrometry, to identify the initial decomposition products and unravel the complex reaction network. Isotopic labeling studies could also be invaluable in tracing the fate of specific atoms during decomposition.

Advanced Characterization of Dynamic Processes and Transient Species

The comprehensive characterization of 2,2',4,4'-tetranitrobenzil, including its transient states, will require a suite of advanced analytical techniques.

Spectroscopic and Crystallographic Characterization:

Standard characterization will involve Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the molecular structure. researchgate.net Single-crystal X-ray diffraction will be essential to determine the precise three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This information is critical for understanding the crystal packing and its influence on properties like density and sensitivity.

Characterization of Dynamic Processes:

Time-resolved spectroscopic techniques, such as ultrafast laser spectroscopy, will be necessary to probe the dynamic processes that occur upon initiation, such as bond breaking and the formation of transient species. These experiments can provide critical data for validating and refining theoretical models of decomposition.

Integrated Computational and Experimental Approaches for Predictive Modeling

Given the potential hazards and synthetic challenges associated with novel energetic materials, integrated computational and experimental approaches are indispensable. navy.milmdpi.comdtic.mil

Predictive Modeling of Properties:

Computational chemistry, particularly density functional theory (DFT), can be used to predict a range of properties for 2,2',4,4'-tetranitrobenzil before its synthesis. These include its heat of formation, density, detonation velocity, and pressure. Such predictions can help to prioritize synthetic targets and guide experimental efforts.

Table 1: Predicted Properties of Analogous Energetic Compounds

Compound Formula Density (g/cm³) Detonation Velocity (km/s)
TNT C₇H₅N₃O₆ 1.65 6.9
PETN C₅H₈N₄O₁₂ 1.77 8.4 wikipedia.org

This table presents data for well-characterized energetic materials to provide a comparative context for the potential properties of novel polynitro compounds.

Modeling of Reaction Mechanisms:

Computational modeling can also be used to investigate reaction pathways for both synthesis and decomposition. mdpi.com By calculating the energies of reactants, products, transition states, and intermediates, researchers can gain insights into the feasibility of different reaction mechanisms and identify rate-determining steps. This can be particularly useful for understanding the complex nitration of the benzil core.

The integration of experimental data with computational models is a cyclical process. Experimental results are used to validate and refine theoretical models, while computational predictions can guide the design of new experiments.

Exploration of Novel Applications in Emerging Fields of Chemical Science

While the primary interest in a compound like 2,2',4,4'-tetranitrobenzil may lie in its energetic properties, its unique structure could also lend itself to other applications in emerging areas of chemical science.

Precursor for Novel Heterocyclic Compounds:

The dicarbonyl moiety of benzil is a versatile functional group that can participate in a variety of condensation reactions to form heterocyclic compounds. chemicalbook.com The presence of four nitro groups would significantly influence the reactivity of the dicarbonyls and the properties of the resulting heterocycles. These highly nitrated heterocyclic compounds could themselves be of interest as novel energetic materials or as scaffolds for the synthesis of new pharmaceuticals or materials with unique optical or electronic properties.

Materials Science Applications:

Polynitro aromatic compounds can exhibit interesting charge-transfer characteristics. The combination of electron-withdrawing nitro groups and the π-conjugated system of the benzil core could lead to materials with applications in organic electronics, such as in sensors or as components of charge-transfer complexes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.